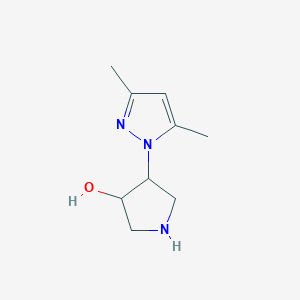

4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-3-7(2)12(11-6)8-4-10-5-9(8)13/h3,8-10,13H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQJAXKLNZUYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CNCC2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrrolidin 3 Ol and Analogues

Retrosynthetic Analysis of the 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For the this compound scaffold, several disconnection strategies can be envisioned.

The most prominent disconnection is at the C-N bond linking the pyrazole (B372694) and pyrrolidine (B122466) rings. This leads to two key synthons: a substituted pyrrolidine and a 3,5-dimethylpyrazole (B48361).

Strategy A: C-N Bond Disconnection: This approach disconnects the molecule into 3,5-dimethylpyrazole and a 4-substituted pyrrolidin-3-ol derivative. The pyrrolidine could possess a leaving group at the C4 position, making it an electrophile for nucleophilic attack by the pyrazole nitrogen. Alternatively, the pyrrolidine could feature an amino group at C4, enabling its participation in coupling reactions with a functionalized pyrazole.

Strategy B: Pyrrolidine Ring Disconnection: Another approach involves the disconnection of the pyrrolidine ring itself. This could be achieved via a 1,3-dipolar cycloaddition, a powerful method for constructing five-membered rings. nih.gov This would involve an azomethine ylide and a suitable dipolarophile as precursors.

Strategy C: Pyrazole Ring Disconnection: A third strategy involves breaking down the pyrazole ring. The classic Knorr pyrazole synthesis suggests a disconnection to hydrazine (B178648) and a 1,3-dicarbonyl compound, in this case, acetylacetone (B45752). wikipedia.orgbeilstein-journals.org

These retrosynthetic pathways form the basis for the various multi-step synthetic approaches discussed in the following sections.

Multi-Step Organic Synthesis Approaches to Pyrrolidinyl Pyrazoles

Building upon the retrosynthetic analysis, several multi-step strategies can be employed to construct the target scaffold. These approaches typically involve the separate synthesis of the pyrazole and pyrrolidine moieties, followed by their strategic coupling.

The 3,5-dimethylpyrazole fragment is a common and readily accessible building block. The most established method for its synthesis is the Knorr pyrazole synthesis. wikipedia.orgjetir.org

Knorr Pyrazole Synthesis: This is a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives. beilstein-journals.org For 3,5-dimethylpyrazole, the reaction involves the condensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate. wikipedia.orgnih.gov This reaction is often catalyzed by acid and provides a high yield of the desired product. jetir.org

Reaction with α,β-Unsaturated Carbonyls: Substituted pyrazoles can also be formed from the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts. pharmaguideline.com This involves a Michael addition followed by cyclization and dehydration.

Multicomponent Reactions (MCRs): Modern synthetic chemistry has seen a rise in multicomponent reactions, which allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgmdpi.com These MCRs offer advantages in terms of efficiency and atom economy. mdpi.com

A summary of common pyrazole synthesis methods is presented below.

| Synthesis Method | Key Reactants | Typical Conditions | Reference(s) |

| Knorr Synthesis | 1,3-Dicarbonyl (e.g., Acetylacetone), Hydrazine | Acid or base catalysis, often in an alcohol solvent | wikipedia.orgbeilstein-journals.orgjetir.org |

| α,β-Unsaturated Carbonyl Condensation | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Various, can include catalysts like copper triflate | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes | Often requires heat or a metal catalyst | organic-chemistry.org |

| Multicomponent Reactions | Aldehydes, Malononitrile, Hydrazine, β-Ketoesters | Often catalyzed by a base (e.g., piperidine) or an acid | beilstein-journals.orgmdpi.com |

The synthesis of the substituted pyrrolidine ring is a critical step, with stereochemistry being a key consideration.

From Chiral Precursors: A common and effective strategy is to start with readily available chiral molecules such as amino acids. nih.gov For instance, derivatives of 4-hydroxyproline (B1632879) can be chemically modified to introduce the necessary functionality at the C4 position, preserving the inherent stereochemistry. nih.gov

1,3-Dipolar Cycloaddition: This is a highly versatile method for constructing the pyrrolidine ring. nih.gov The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can generate highly substituted pyrrolidines. nih.govtandfonline.com The stereoselectivity of this reaction can often be controlled by the choice of reactants and catalysts.

Intramolecular Cyclization: Pyrrolidine rings can be formed through the intramolecular cyclization of acyclic precursors. osaka-u.ac.jp Methods like hydroamination or the insertion of nitrenes into C-H bonds are powerful tools for this transformation. osaka-u.ac.jp

Industrial Synthesis: On an industrial scale, pyrrolidine can be prepared by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org This method, however, produces the unsubstituted ring, which would require further functionalization.

| Synthesis Method | Key Reactants/Precursors | Key Features | Reference(s) |

| Functionalization of Chiral Pool | 4-Hydroxyproline, Proline | Stereochemistry is pre-defined by the starting material | nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene/Alkyne | High versatility for substitution patterns; can be stereoselective | nih.govtandfonline.com |

| Intramolecular Cyclization | Unsaturated amines, Haloamines | Forms the ring from an acyclic chain | osaka-u.ac.jp |

| Ring Contraction | Pyridine (B92270) derivatives | Photo-promoted rearrangement of a six-membered ring to a five-membered ring | osaka-u.ac.jp |

The final key step is the formation of the C-N bond between the pyrazole and pyrrolidine rings. The choice of strategy depends on the functional groups present on each heterocyclic precursor.

Nucleophilic Substitution: A straightforward approach involves the reaction of a nucleophilic pyrazole with an electrophilic pyrrolidine. For example, the nitrogen atom of 3,5-dimethylpyrazole can act as a nucleophile, attacking a pyrrolidine ring that has a good leaving group (e.g., a tosylate or halide) at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. nih.gov It can be used to couple a 4-aminopyrrolidine derivative with a 4-halopyrazole or, more relevantly to the target, a pyrazole with a 4-halopyrrolidine derivative. nih.govresearchgate.net The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed C-N coupling reactions (Ullmann condensation) are also a viable alternative to palladium-catalyzed methods for linking N-heterocycles to aryl or alkyl halides. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations in Pyrrolidinyl Pyrazole Synthesis

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles and pyrrolidines. researchgate.netnih.gov

Key green chemistry considerations include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. jetir.orgresearchgate.net Aqueous medium reactions are particularly attractive. researchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. tandfonline.comresearchgate.net

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry as it reduces waste by allowing for reactions to proceed with high atom economy. jetir.orgresearchgate.net

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions are a prime example of this principle. mdpi.com

| Green Chemistry Approach | Application in Synthesis | Advantages | Reference(s) |

| Microwave Irradiation | Knorr pyrazole synthesis, MCRs | Reduced reaction times, improved yields, energy efficiency | mdpi.comresearchgate.net |

| Ultrasound Sonication | Pyrrolidine and pyrazole synthesis | Enhanced reaction rates, milder conditions | tandfonline.comresearchgate.net |

| Aqueous Media | Multicomponent synthesis of pyrazole derivatives | Non-toxic, non-flammable, inexpensive solvent | mdpi.comresearchgate.net |

| Recyclable Catalysts | Magnetic nanoparticle catalysts, ionic liquids | Ease of separation and reuse, reduced waste | mdpi.comresearchgate.net |

Catalysis is central to many modern strategies for forming the pyrazolyl-pyrrolidine linkage. The Buchwald-Hartwig amination, in particular, has been extensively studied, with a wide array of catalysts and ligands developed to optimize the reaction for specific substrates. nih.gov

Palladium-Based Catalysts: These systems typically consist of a palladium source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand. researchgate.net The choice of ligand is critical for the reaction's success and can influence reaction rates and scope. Examples of ligands include biarylphosphines like tBuDavePhos. researchgate.net

Copper-Based Catalysts: Copper(I) salts, such as CuI, are often used in C-N coupling reactions, sometimes in the presence of a ligand like 1,10-phenanthroline. researchgate.net These systems can be a more economical alternative to palladium.

Photoredox Catalysis: Emerging techniques include the use of visible-light-mediated photoredox catalysis in combination with nickel to achieve C-N coupling under mild conditions. researchgate.net

The table below summarizes representative catalytic systems for C-N cross-coupling reactions relevant to the synthesis of pyrazolyl-pyrrolidines.

| Catalyst System | Ligand | Base | Typical Substrates | Reference(s) |

| Pd(dba)₂ | tBuDavePhos | NaOt-Bu | Pyrazole and Aryl/Alkyl Halide | researchgate.net |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Amine and Aryl Halide | nih.gov |

| CuI | 1,10-phenanthroline | K₂CO₃ or Cs₂CO₃ | N-Heterocycle and Aryl Halide | researchgate.net |

| NiCl₂·glyme / Ir-photocatalyst | dtbbpy | Cs₂CO₃ | Amine and Aryl Halide (Visible Light) | researchgate.net |

The ongoing development of more active, stable, and greener catalytic systems continues to advance the synthesis of complex heterocyclic molecules like this compound. nih.gov

Stereoselective and Enantioselective Synthesis of this compound

The precise arrangement of atoms in three-dimensional space is critical for the biological activity of a molecule. Consequently, the development of stereoselective and enantioselective synthetic routes to produce specific stereoisomers of this compound is of paramount importance. While specific literature detailing the synthesis of this exact compound is limited, general strategies for the stereocontrolled synthesis of related 4-substituted pyrrolidin-3-ols can be extrapolated.

A common approach involves the use of chiral starting materials or chiral catalysts to direct the formation of the desired stereoisomers. For instance, the synthesis can commence from a chiral pool starting material, such as an amino acid, which already possesses a defined stereocenter. Alternatively, asymmetric reactions, including catalytic asymmetric hydrogenation, Sharpless asymmetric epoxidation, or 1,3-dipolar cycloadditions using chiral catalysts, can be employed to introduce the required stereochemistry during the formation of the pyrrolidine ring.

One conceptual synthetic approach could involve the Michael addition of 3,5-dimethylpyrazole to a chiral α,β-unsaturated epoxide, followed by intramolecular ring-opening of the epoxide by a protected amine to form the pyrrolidin-3-ol core. The stereochemistry of the final product would be dictated by the stereochemistry of the starting epoxide.

Another potential strategy is the enantioselective reduction of a corresponding pyrrolidin-3-one precursor. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, could afford the desired enantiomer of the alcohol with high enantiomeric excess.

A hypothetical reaction scheme for an enantioselective synthesis is presented below:

| Step | Reaction | Reagents and Conditions | Product | Stereoselectivity |

| 1 | Michael Addition | 3,5-dimethylpyrazole, Chiral α,β-unsaturated ester, Catalyst (e.g., chiral amine) | Chiral Michael adduct | High ee |

| 2 | Reduction of Ester | LiAlH4 or other suitable reducing agent | Chiral diol | --- |

| 3 | Intramolecular Cyclization | Mesylation of primary alcohol, followed by base-mediated cyclization | Protected this compound | Configuration retained |

| 4 | Deprotection | Acid or base hydrolysis | This compound | --- |

Derivatization Strategies for Structural Modification of this compound

To explore the structure-activity relationships (SAR) of this compound in various biological contexts, the synthesis of a diverse library of its derivatives is essential. The core structure presents two primary sites for modification: the secondary alcohol of the pyrrolidine ring and the secondary amine of the pyrrolidine ring.

Derivatization of the Hydroxyl Group:

The hydroxyl group can be readily modified through a variety of standard organic transformations. These include:

Etherification: Reaction with alkyl halides or tosylates in the presence of a base to form ethers.

Esterification: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) to produce esters.

Carbonate and Carbamate Formation: Reaction with chloroformates or isocyanates to yield carbonates and carbamates, respectively.

Derivatization of the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is a versatile handle for introducing a wide range of substituents. Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides, often in the presence of a base, to introduce alkyl groups.

N-Acylation: Treatment with acid chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to introduce substituted alkyl groups.

The following table summarizes potential derivatization reactions for this compound:

| Reaction Type | Reagent | Functional Group Modified | Resulting Derivative Class |

| O-Alkylation | Alkyl halide, Base | Hydroxyl | Ether |

| O-Acylation | Acid chloride, Base | Hydroxyl | Ester |

| N-Alkylation | Alkyl halide, Base | Amine | Tertiary Amine |

| N-Acylation | Acid chloride, Base | Amine | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Amine | Sulfonamide |

These derivatization strategies allow for the systematic modification of the physicochemical properties of the parent compound, such as its lipophilicity, hydrogen bonding capacity, and steric bulk, which are crucial for optimizing its interaction with biological targets.

Structural Elucidation and Spectroscopic Characterization Studies of 4 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrrolidin 3 Ol

Advanced Spectroscopic Analyses

Spectroscopic analysis is a cornerstone for the structural elucidation of organic molecules. By examining the interaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol with electromagnetic radiation, detailed information about its molecular framework can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment. The two methyl groups on the pyrazole (B372694) ring would likely appear as sharp singlets in the upfield region. The single proton on the pyrazole ring would also produce a singlet. The protons of the pyrrolidine (B122466) ring would present more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The chemical shifts of the protons on the carbon atoms bearing the hydroxyl and pyrazole substituents would be influenced by the electronegativity of these groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be anticipated for the two methyl carbons, the three distinct carbons of the pyrazole ring, and the four carbons of the pyrrolidin-3-ol ring. The positions of these signals are indicative of the electronic environment of each carbon atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships, aiding in the assignment of the complex multiplets of the pyrrolidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Illustrative ¹H and ¹³C NMR Data:

| Assignment | Illustrative ¹H NMR Chemical Shift (δ, ppm) | Illustrative ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrazole-CH₃ | ~2.2 | ~13 |

| Pyrazole-CH | ~5.8 | ~105 |

| Pyrrolidine-CHOH | ~4.5 | ~70 |

| Pyrrolidine-CHN | ~4.2 | ~60 |

| Pyrrolidine-CH₂ | ~3.0 - 3.5 | ~50 |

| Pyrrolidine-CH₂ | ~2.0 - 2.5 | ~35 |

Note: The above data is illustrative and represents typical chemical shift ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) Applications in Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally confirmed. For this compound (C₉H₁₅N₃O), HRMS would provide an exact mass that can be compared to the theoretical calculated mass, leaving no ambiguity as to the molecular formula.

Expected HRMS Data:

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 182.1293 | Within a few ppm of the calculated value |

Note: The observed mass in an actual experiment would be extremely close to the calculated mass, typically within 5 ppm.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would likely be observed in the 1500-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The pyrazole ring constitutes a chromophore that would be expected to absorb UV radiation. The absorption maximum (λ_max) would likely occur in the lower UV region, characteristic of such heterocyclic systems.

X-ray Crystallographic Studies of this compound and its Co-crystals

The formation of co-crystals with other molecules could also be explored to potentially modify the physicochemical properties of the compound. X-ray crystallography would be essential in characterizing the structure of any such co-crystals, detailing the interactions between the target molecule and the co-former.

Illustrative Crystallographic Data Table:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~12.0 |

| c (Å) | ~11.0 |

| β (°) | ~95 |

| Volume (ų) | ~1050 |

| Z | 4 |

Note: This data is for illustrative purposes and represents a possible crystallographic outcome.

Chiral Purity and Stereochemical Analysis Methodologies

The presence of two chiral centers in this compound means that it can exist as multiple stereoisomers. Determining the chiral purity and assigning the absolute configuration of a specific enantiomer or diastereomer is crucial.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers and determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A variety of polysaccharide-based CSPs are often effective for the separation of pyrazole and pyrrolidine derivatives.

Other Methodologies: In addition to chiral HPLC, other methods for assessing stereochemistry include derivatization with a chiral reagent to form diastereomers that can be separated by standard chromatographic techniques. Furthermore, chiroptical methods such as Circular Dichroism (CD) spectroscopy can provide information about the absolute configuration of the molecule by comparing the experimental spectrum to theoretical calculations or to the spectra of related compounds with known stereochemistry.

Chemical Reactivity and Transformation Studies of 4 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrrolidin 3 Ol

Functional Group Interconversions on the Pyrrolidinyl Pyrazole (B372694) Scaffold

The secondary alcohol on the pyrrolidine (B122466) ring is a primary site for functional group interconversion (FGI), allowing for the synthesis of a diverse range of derivatives. imperial.ac.uk These transformations typically involve nucleophilic substitution reactions where the hydroxyl group is first converted into a better leaving group. solubilityofthings.comvanderbilt.edu

Common interconversions include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions to form esters. This reaction is fundamental in modifying the compound's steric and electronic properties. solubilityofthings.com

Etherification: Formation of ethers can be achieved, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using various reagents. vanderbilt.edu For instance, thionyl chloride (SOCl₂) can be used for chlorination, and phosphorus tribromide (PBr₃) for bromination. These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions. vanderbilt.edu

Conversion to Sulfonate Esters: Reaction of the alcohol with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) yields sulfonate esters. vanderbilt.edu Tosylates and mesylates are excellent leaving groups, far more reactive than the original hydroxyl group, facilitating subsequent substitution or elimination reactions. imperial.ac.ukvanderbilt.edu

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | R-COOH, Acid Catalyst | Ester (R-COO-) |

| Halogenation (Cl) | SOCl₂, Pyridine | Chloroalkane (-Cl) |

| Halogenation (Br) | PBr₃ | Bromoalkane (-Br) |

| Sulfonylation | TsCl, Pyridine | Tosylate (-OTs) |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System

The reactivity of the pyrazole ring in 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is characteristic of an electron-rich aromatic system. nih.gov

Electrophilic Substitution: The pyrazole ring readily undergoes electrophilic substitution, with the attack occurring regioselectively at the C4 position. pharmaguideline.comresearchgate.net The two nitrogen atoms and the two methyl groups at C3 and C5 direct incoming electrophiles to the unsubstituted C4 carbon. nih.govresearchgate.net Studies on 3,5-dimethylpyrazole (B48361) and its N-substituted derivatives have demonstrated a variety of electrophilic substitution reactions. rsc.org

Halogenation: Direct halogenation is facile. Iodination can be achieved quantitatively using aqueous potassium periodide. rsc.org Bromination can be performed with reagents like N-bromosuccinimide (NBS). encyclopedia.pub

Nitration: Nitration can be accomplished using standard nitrating agents, which introduces a nitro group at the C4 position. This functional group can then serve as a handle for further transformations, such as reduction to an amino group. mdpi.com

Formylation: The Vilsmeier-Haak reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) onto the C4 position of N-substituted 3,5-dimethylpyrazoles. researchgate.net

| Reaction | Reagent(s) | Position of Substitution | Resulting Derivative |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |

| Iodination | I₂, KI | C4 | 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |

| Formylation | POCl₃, DMF | C4 | 4-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |

Nucleophilic Substitution: Nucleophilic aromatic substitution (NAS) on the pyrazole ring is generally difficult due to the ring's electron-rich nature. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack or the presence of a good leaving group. encyclopedia.pubacs.org For the 3,5-dimethylpyrazole moiety, which lacks significant activation, nucleophilic substitution is not a favored pathway. encyclopedia.pub

Ring-Opening and Ring-Closing Transformations Involving the Pyrrolidine Moiety

Ring-Opening: The pyrrolidine ring is an unstrained, saturated heterocycle, making the cleavage of its C-N or C-C bonds challenging. researchgate.net Ring-opening reactions typically require harsh conditions or specific activation. Deconstructive functionalization strategies, often leveraging photoredox or electrochemistry, have been developed for N-acylated pyrrolidines, but these are not routine transformations. researchgate.net For this compound, such ring-opening reactions are not expected to occur under standard laboratory conditions.

Ring-Closing: The synthesis of the pyrrolidine ring itself is a key transformation. A variety of methods exist for the construction of the pyrrolidine scaffold, which could be applied to synthesize the parent compound. organic-chemistry.org

Intramolecular C-H Amination: A copper-catalyzed intramolecular amination of N-fluoro amides can be used to form pyrrolidine rings. This method involves the direct functionalization of a C(sp³)–H bond to form the C-N bond that closes the ring. nih.gov

Ring-Closing Metathesis (RCM): An appropriately designed acyclic precursor containing two terminal alkenes can be cyclized using a ruthenium catalyst (e.g., Grubbs catalyst) to form a pyrroline, which can then be reduced to the pyrrolidine. nih.govorganic-chemistry.org

Radical Cyclization: Tin-mediated radical cyclization of an unsaturated halo-amine precursor can effectively form the five-membered pyrrolidine ring. acs.org

Intramolecular Nucleophilic Substitution: A common and straightforward method involves the intramolecular cyclization of a linear precursor containing an amine and a suitable leaving group at the appropriate positions. For example, the reduction of a nitrile in a chiral 3-chloro-2-hydroxypropionitrile derivative can lead to an in-situ intramolecular cyclization to form the 3-hydroxypyrrolidine ring. google.com

Oxidation and Reduction Chemistry of this compound Derivatives

Oxidation: The primary site for oxidation on the molecule is the secondary alcohol of the pyrrolidine ring. Using a variety of common oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation, TEMPO-based reagents), the hydroxyl group can be converted to a ketone, yielding 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-one. imperial.ac.ukmdpi.com The pyrazole ring itself is generally robust towards oxidation under these conditions. pharmaguideline.com

Reduction: The pyrazole ring is relatively stable under both catalytic and chemical reductive conditions. pharmaguideline.com Therefore, reduction reactions primarily target derivatives of the parent compound.

Reduction of Ketones: If the alcohol is first oxidized to the corresponding ketone, it can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk The stereochemical outcome of this reduction would depend on the reagent and conditions used.

Reductive Amination: The ketone derivative could also undergo reductive amination, where it reacts with an amine to form an imine (or enamine), which is then reduced in situ to form a 3-aminopyrrolidine (B1265635) derivative.

Reductive Cleavage: If the hydroxyl group is converted into a halide or tosylate, it can be removed via reductive cleavage using reagents like LiAlH₄, effectively converting the C-O bond to a C-H bond. imperial.ac.uk

Mechanistic Studies of Chemical Transformations

The mechanisms of the reactions involving this compound are generally well-established in organic chemistry.

Electrophilic Aromatic Substitution (EAS) on Pyrazole: The mechanism follows the standard EAS pathway. An electrophile (E⁺) is attacked by the π-electron system of the pyrazole ring at the C4 position to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). A proton is then lost from the C4 carbon to a base, restoring the aromaticity of the ring and yielding the substituted product. encyclopedia.pub

Nucleophilic Substitution at the Hydroxyl Group: Functional group interconversions at the secondary alcohol typically proceed via Sₙ1 or Sₙ2 mechanisms. solubilityofthings.com For example, conversion to a halide using SOCl₂ often involves the formation of a chlorosulfite intermediate, which can then undergo intramolecular attack by the chloride ion (Sₙi mechanism) or intermolecular attack by a chloride ion (Sₙ2 mechanism), usually with inversion of stereochemistry.

Pyrrolidine Ring Formation: The mechanism of ring closure is dependent on the specific synthetic route. For instance, copper-catalyzed intramolecular C-H amination is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. nih.gov DFT calculations and experimental evidence suggest the involvement of copper-nitrenoid or radical-based pathways for the C-H bond activation and subsequent C-N bond formation. nih.gov In tandem isomerization/cycloaddition reactions, a chiral Lewis acid catalyst can coordinate to an N-acyl-3,5-dimethylpyrazole, increasing the acidity of a proton and allowing for isomerization to a reactive allenoyl intermediate, which then undergoes a site-selective cycloaddition. nih.gov

Computational and Theoretical Investigations of 4 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrrolidin 3 Ol

Quantum Mechanical Studies and Electronic Structure Analysis (e.g., DFT Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. For pyrazole (B372694) and pyrrolidine (B122466) derivatives, DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netnih.gov

Key analyses performed using DFT include:

Geometric Optimization: Calculations determine the most stable three-dimensional conformation of the molecule by finding the lowest energy state. This provides precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. researchgate.net

| Calculated Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Relates to chemical stability and reactivity. nih.gov |

| Dipole Moment | 2.0 to 4.5 Debye | Measures molecular polarity and influences intermolecular forces. |

Conformational Analysis and Molecular Dynamics Simulations of the Pyrrolidinyl Pyrazole System

The pyrrolidinyl pyrazole system possesses significant conformational flexibility, primarily arising from the non-planar nature of the pyrrolidine ring and the rotation around the single bond connecting the two heterocyclic rings.

Conformational Analysis: The five-membered pyrrolidine ring is not flat and adopts "puckered" or envelope conformations to relieve ring strain. nih.govnih.gov The two predominant pucker modes are typically referred to as Cγ-endo (the C4 atom is out of the plane on the same side as the C2 substituent) and Cγ-exo (the C4 atom is on the opposite side). nih.govresearchgate.net The preferred conformation is heavily influenced by the nature and stereochemistry of its substituents. nih.govnih.gov For 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol, the hydroxyl and pyrazole groups at positions 3 and 4 will dictate the energetically favored pucker, which can be determined through computational energy profiling. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule over time. eurasianjournals.commdpi.com By simulating the motion of atoms in a defined environment (e.g., in an aqueous solution), MD can explore the conformational landscape, revealing the most populated conformations and the transitions between them. eurasianjournals.com For the pyrrolidinyl pyrazole system, MD simulations can clarify the flexibility of the pyrrolidine ring, the rotational freedom of the pyrazole moiety, and the dynamics of intramolecular hydrogen bonds involving the hydroxyl group. Furthermore, MD simulations are crucial for assessing the stability of a ligand within a protein's binding site, tracking key interactions, and calculating binding free energies. nih.govresearchgate.net

In Silico Modeling of Ligand-Target Interactions for Pyrrolidinyl Pyrazole Scaffolds (e.g., Molecular Docking, Binding Energy Calculations)

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of how a ligand like this compound might interact with a biological target, typically a protein. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field. The resulting docking score provides an estimate of the binding affinity. For pyrrolidinyl pyrazole scaffolds, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as kinases, by identifying key interactions like hydrogen bonds with backbone residues and hydrophobic interactions within the active site. nih.govnih.govrsc.org

Binding Free Energy Calculations: While docking provides a quick estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for more accurate calculations. semanticscholar.org These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models, often using snapshots from MD simulations. nih.govsemanticscholar.orgnih.gov These calculations can decompose the total binding energy into contributions from different interactions (e.g., van der Waals, electrostatic, solvation), providing a deeper understanding of the binding mechanism. nih.gov

| Pyrazole Scaffold | Protein Target | Typical Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Generic Pyrazole-carboxamide | Carbonic Anhydrase II | -7.0 to -9.0 | His94, His96, Thr199 (via sulfonamide) nih.gov |

| Phenyl-pyrazolone | VEGFR-2 Kinase | -8.5 to -10.5 | Cys919, Asp1046, Glu885 nih.govrsc.org |

| Generic Pyrazole Derivative | c-KIT Kinase | -8.0 to -9.5 | Cys673, Asp810, Thr670 mdpi.com |

| Imide-containing Pyrazole | Hsp90α | -7.5 to -9.0 | Asp93, Leu107, Phe138 nih.gov |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural confirmation of newly synthesized compounds. By comparing theoretical spectra with experimental data, researchers can validate the identity and purity of a molecule.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net The accuracy of these predictions is often high enough to aid in the assignment of complex spectra and to distinguish between different isomers or conformers.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies correspond to the peaks observed in an experimental IR spectrum. physchemres.org These calculations help in assigning specific vibrational modes (e.g., N-H stretch, C=O stretch, C-N stretch) to the observed absorption bands, providing a detailed fingerprint of the molecule's functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption peaks in an ultraviolet-visible (UV-Vis) spectrum. physchemres.orgnih.gov This analysis provides information about the molecule's chromophores and its behavior upon absorbing light.

| Spectroscopic Data | Observed Value (Typical) | Calculated Value (Typical) | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 6.42 | 6.3-6.5 | CH-pyrazole nih.gov |

| ¹³C NMR (δ, ppm) | 140.17 | 139-141 | C-pyrazole nih.gov |

| IR (cm⁻¹) | ~3130 | ~3125 (scaled) | N-H stretch (H-bonded) mdpi.com |

| UV-Vis (λmax, nm) | 301 | 313 | π → π* transition physchemres.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidinyl Pyrazole Derivatives Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijsdr.orgnih.gov This approach is instrumental in drug design for predicting the activity of novel molecules and optimizing lead compounds. researchgate.net

For pyrrolidinyl pyrazole derivatives, a QSAR study would involve:

Data Set Preparation: A series of derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. ijsdr.orgresearchgate.net

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with biological activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., cross-validation, q²) and external (e.g., prediction for the test set, r²_pred) validation techniques. researchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective. nih.govnih.govbenthamdirect.comdocumentsdelivered.com These models calculate steric, electrostatic, hydrophobic, and other fields around an aligned set of molecules and correlate these fields to their activity. The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding rational drug design. researchgate.netnih.gov

| Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² or Q² | > 0.5 | Indicates the internal predictive ability of the model. researchgate.net |

| Non-cross-validated Correlation Coefficient | r² | > 0.6 | Measures the goodness of fit for the training set. benthamdirect.com |

| Predicted Correlation Coefficient (Test Set) | r²_pred | > 0.6 | Measures the predictive power on an external test set. benthamdirect.com |

| Standard Error of Estimate | SEE | Low value | Indicates the absolute error in the activity predictions. |

Mechanistic Biochemical and Molecular Interaction Studies of 4 3,5 Dimethyl 1h Pyrazol 1 Yl Pyrrolidin 3 Ol

Exploration of Molecular Recognition Mechanisms Involving the Pyrrolidinyl Pyrazole (B372694) Scaffold

The pyrrolidinyl pyrazole scaffold is adept at forming specific interactions with biological macromolecules, a characteristic that underpins its diverse pharmacological potential. The pyrazole ring, an aromatic diazole, possesses a unique arrangement of nitrogen atoms that allows it to act as both a hydrogen bond donor (at the N-1 position, if unsubstituted) and a hydrogen bond acceptor (at the N-2 position). nih.gov This dual capacity is crucial for molecular recognition, enabling the scaffold to form strong and directional hydrogen bonds with amino acid residues in the active sites of proteins. nih.gov

For instance, in protein kinases, the 3-aminopyrazole (B16455) scaffold is a well-established adenine-mimetic pharmacophore, capable of forming key hydrogen bonds with the hinge region of the kinase domain. nih.gov Beyond hydrogen bonding, the pyrazole ring can engage in π-π stacking and hydrophobic interactions with aromatic residues like tryptophan, phenylalanine, and tyrosine within a binding pocket. nih.gov The pyrrolidine (B122466) ring adds a three-dimensional character to the scaffold, and its substituents can be tailored to occupy specific hydrophobic pockets, enhancing both affinity and selectivity. The combination of the planar, aromatic pyrazole and the flexible, saturated pyrrolidine allows for a versatile binding profile, adaptable to a wide range of biological targets. mdpi.com

Biochemical Target Identification and Validation for Pyrrolidinyl Pyrazole Derivatives

The structural features of the pyrrolidinyl pyrazole scaffold make it a "privileged scaffold," meaning it can serve as a foundation for ligands targeting multiple, distinct biological receptors or enzymes. nih.govmdpi.com Derivatives of this scaffold have been investigated against a wide array of biochemical targets.

Enzyme Kinetics and Inhibition/Activation Modalities

Pyrrolidinyl pyrazole derivatives have been extensively studied as enzyme inhibitors, particularly targeting protein kinases, which play a central role in cellular signaling. For example, Ruxolitinib, which contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, is a potent inhibitor of JAK1 and JAK2 kinases with IC50 values in the low nanomolar range. nih.gov Studies on pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have identified compounds with IC50 values in the micromolar range, demonstrating their potential as antibacterial agents. mdpi.com

Enzyme kinetic studies are crucial for elucidating the mechanism of inhibition. These studies determine key parameters like the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme. For instance, a pyrazole-based DapE inhibitor was found to have a Ki of 17.3 ± 2.8 μM, providing a precise measure of its potency. mdpi.com Such data allows for the classification of inhibitors as competitive, non-competitive, or uncompetitive, offering insights into whether the compound binds to the enzyme's active site or an allosteric site.

Interactive Table: Enzyme Inhibition by Pyrazole Derivatives

| Compound Class | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| Pyrrolopyrimidine-Pyrazole | JAK1 / JAK2 | IC50 ≈ 3 nM | nih.gov |

| Aminopyrazine-Pyrazole | CHK1 | IC50 < 1 nM | nih.gov |

| Pyrazole-based Analog | DapE | IC50 = 17.9 ± 8.0 μM; Ki = 17.3 ± 2.8 μM | mdpi.com |

Receptor Binding and Ligand Affinity Investigations

In addition to enzymes, pyrrolidinyl pyrazole derivatives have been designed to interact with various cell surface and intracellular receptors. A notable example is the development of pyrazole derivatives as antagonists for the cannabinoid receptor CB1. nih.gov These compounds were designed based on a lead compound to probe the receptor's binding site, with modifications to the pyrazole scaffold leading to highly potent and selective antagonists. nih.gov

Ligand affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki) from radioligand binding assays. For G-protein coupled receptors (GPCRs), the functional activity of a ligand is often assessed. For example, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov These compounds induce a significant leftward shift in the affinity of the natural ligand, acetylcholine, with pKB values ranging from 6.3 to 6.5, indicating a potentiation of receptor function. nih.gov

Elucidation of Signal Transduction Pathway Modulation by Pyrrolidinyl Pyrazole Compounds

By binding to and modulating the activity of key enzymes and receptors, pyrrolidinyl pyrazole compounds can significantly impact intracellular signal transduction pathways. As many pyrazole derivatives are potent protein kinase inhibitors, their primary mechanism often involves the disruption of phosphorylation cascades that regulate cellular processes like proliferation, differentiation, and apoptosis. nih.govresearchgate.net

For example, inhibitors of kinases like EGFR, VEGFR-2, and BRAF can block the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers. researchgate.netnih.gov Similarly, JAK inhibitors like Ruxolitinib block the JAK-STAT signaling pathway, which is critical for the function of numerous cytokines and growth factors. nih.gov The ability to selectively inhibit specific kinases allows these compounds to precisely modulate signaling networks, forming the basis of targeted therapies in oncology and inflammatory diseases. mdpi.com

Structure-Activity Relationship (SAR) Derivations from Fundamental Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the pyrazole scaffold, SAR studies have provided clear guidelines for optimizing potency and selectivity. Key findings from various studies on pyrazole derivatives highlight the importance of substitutions at different positions of the pyrazole and associated rings.

For cannabinoid CB1 receptor antagonists, SAR studies revealed that potent activity requires:

A para-substituted phenyl ring at the 5-position of the pyrazole.

A carboxamido group at the 3-position.

A 2,4-dichlorophenyl substituent at the 1-position. nih.gov

For antiproliferative pyrazolyl acylhydrazones, SAR exploration showed that modifications to the phenylamino (B1219803) pyrazole nucleus and the substituents at positions 1, 3, and 4 significantly impact activity against various tumor cell lines. mdpi.com These studies demonstrate that systematic modification of the pyrrolidinyl pyrazole scaffold allows for the fine-tuning of its interaction with specific biological targets, enhancing its therapeutic potential.

Interactive Table: Summary of SAR Findings for Pyrazole Derivatives

| Target | Scaffold Position | Favorable Substitutions | Effect | Reference |

|---|---|---|---|---|

| Cannabinoid CB1 Receptor | Position 5 (Pyrazole) | p-Iodophenyl | Increased potency | nih.gov |

| Cannabinoid CB1 Receptor | Position 3 (Pyrazole) | Piperidinyl carboxamide | Maintained high affinity | nih.gov |

| Cannabinoid CB1 Receptor | Position 1 (Pyrazole) | 2,4-Dichlorophenyl | Essential for antagonistic activity | nih.gov |

| M4 Muscarinic Receptor | Pyridine (B92270) Ring | Electron-withdrawing cyano group | Improved synthetic yields and potent PAM activity | nih.gov |

Rational Design Principles for Pyrrolidinyl Pyrazole-Based Biochemical Probes

The insights gained from SAR and molecular interaction studies form the basis for the rational design of novel pyrrolidinyl pyrazole-based compounds. These can be developed not only as therapeutic agents but also as biochemical probes to investigate biological systems. nih.gov For example, incorporating a radioisotope like fluorine-18 (B77423) or an iodinated group can transform a potent ligand into a probe for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, respectively. nih.govnih.gov This allows for the non-invasive visualization and quantification of target receptors or enzymes in vivo.

Computational methods, including molecular docking and molecular dynamics simulations, are integral to modern rational design. researchgate.net These techniques allow researchers to predict how a designed molecule will bind to its target, estimate its binding affinity, and refine its structure to optimize interactions before synthesis. This computational-first approach accelerates the discovery of potent and selective ligands, saving time and resources in the development of new biochemical probes and therapeutic candidates based on the versatile pyrrolidinyl pyrazole scaffold. researchgate.net

Future Research Directions and Translational Opportunities in Chemical Biology

Development of Novel Pyrazolyl-Pyrrolidine Scaffolds for Advanced Chemical Biology Tools

The pyrrolidine (B122466) ring is a prevalent nitrogen-containing heterocycle in medicinal chemistry, valued for its ability to explore pharmacophore space effectively due to its sp3-hybridized nature and non-planar structure. nih.govresearchgate.net This "pseudorotation" allows for increased three-dimensional coverage, a desirable trait in modern drug design. nih.govresearchgate.net The pyrazole (B372694) moiety is also a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govmdpi.com The combination of these two rings into a single scaffold, as seen in 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol, creates a foundation for developing sophisticated chemical biology tools.

Future research will likely focus on the synthesis and evaluation of novel pyrazolyl-pyrrolidine derivatives with diverse substitution patterns. By systematically modifying the substituents on both the pyrazole and pyrrolidine rings, researchers can fine-tune the steric and electronic properties of the molecules to achieve high affinity and selectivity for specific biological targets. researchgate.net For instance, the stereochemistry of the pyrrolidine ring is a critical factor influencing biological activity, as different stereoisomers can exhibit distinct binding modes to target proteins. nih.govsemanticscholar.org The development of stereoselective synthetic methods will be crucial for accessing optically pure pyrrolidine derivatives and exploring their structure-activity relationships (SAR). mdpi.com

These novel scaffolds can be employed as molecular probes to investigate biological pathways, as inhibitors for therapeutic intervention, or as components of larger molecular constructs such as proteolysis-targeting chimeras (PROTACs). The versatility of the pyrazolyl-pyrrolidine core makes it an attractive starting point for creating libraries of compounds for high-throughput screening against a wide array of biological targets. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinyl Pyrazole Design

One key application of AI in this context is de novo molecular design, where generative models create novel molecular structures with desired properties. nih.gov These models can be trained on large datasets of known bioactive molecules to learn the underlying chemical patterns associated with a particular biological activity. mdpi.com For instance, an AI model could be trained to generate novel pyrazolyl-pyrrolidine derivatives with predicted high affinity for a specific kinase, a class of enzymes frequently targeted in cancer therapy. nih.gov This approach was successfully used to design novel, nontoxic DYRK1A inhibitors, demonstrating the power of combining AI with traditional drug discovery methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, another ML technique, can be used to predict the biological activity of newly designed compounds based on their chemical structure. nih.govmdpi.com By building QSAR models for a series of pyrazolyl-pyrrolidine analogs, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. AI tools like DeepTox can also be employed to predict the toxicity of virtual compounds, helping to identify and eliminate potentially harmful molecules early in the discovery process. crimsonpublishers.com

The table below illustrates how different AI and ML techniques can be applied at various stages of the pyrrolidinyl pyrazole design process.

| Drug Discovery Stage | AI/ML Technique | Application for Pyrrolidinyl Pyrazole Design |

| Target Identification | Deep Learning | Analyzing biological data to identify novel protein targets for pyrazolyl-pyrrolidine inhibitors. crimsonpublishers.com |

| Hit Generation | Generative Adversarial Networks (GANs) | Designing novel pyrazolyl-pyrrolidine scaffolds with desired pharmacological properties. crimsonpublishers.com |

| Lead Optimization | QSAR, Deep Neural Networks | Predicting the potency and selectivity of pyrazolyl-pyrrolidine derivatives to guide chemical synthesis. nih.govmdpi.com |

| Preclinical Development | Predictive Toxicity Models | Assessing the potential toxicity of lead compounds to reduce late-stage failures. crimsonpublishers.com |

Chemoinformatic Analysis for Scaffold Prioritization and Library Design

Chemoinformatics plays a crucial role in modern drug discovery by enabling the efficient analysis and management of large chemical datasets. For the pyrazolyl-pyrrolidine scaffold, chemoinformatic tools can be instrumental in prioritizing scaffolds for synthesis and designing focused compound libraries with a high probability of containing bioactive molecules.

Scaffold hopping is a common chemoinformatic strategy used to identify novel chemical skeletons with similar biological activity to known active compounds. By searching large chemical databases for molecules that share the 3D pharmacophoric features of a known pyrazolyl-pyrrolidine inhibitor, researchers can identify structurally distinct yet functionally equivalent scaffolds. This approach can lead to the discovery of compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

DNA-encoded library (DEL) technology is a powerful platform for the synthesis and screening of vast numbers of compounds. nih.gov Chemoinformatic analysis is essential for designing the building blocks and reaction schemes used to construct these libraries. By analyzing the structural diversity and drug-like properties of virtual libraries of pyrazolyl-pyrrolidine derivatives, researchers can design DELs that effectively cover a broad chemical space while maintaining favorable physicochemical properties. nih.gov The screening of such libraries against specific protein targets can rapidly identify potent and selective binders, providing valuable starting points for drug development. nih.govresearchgate.net

The following table outlines key chemoinformatic approaches and their applications in pyrazolyl-pyrrolidine research.

| Chemoinformatic Approach | Application in Pyrrolidinyl Pyrazole Research |

| Molecular Docking | Predicting the binding mode and affinity of pyrazolyl-pyrrolidine derivatives to their target proteins. |

| Pharmacophore Modeling | Identifying the key structural features required for biological activity and guiding the design of new analogs. |

| Virtual Screening | Searching large compound databases for molecules containing the pyrazolyl-pyrrolidine scaffold that are likely to be active. |

| Library Diversity Analysis | Ensuring that a designed library of pyrazolyl-pyrrolidine compounds covers a wide range of chemical space. |

Challenges and Prospects in Pyrrolidinyl Pyrazole Research in Advanced Chemical Sciences

While the pyrazolyl-pyrrolidine scaffold holds significant promise, several challenges need to be addressed to fully realize its potential in advanced chemical sciences. One of the primary challenges lies in the development of efficient and stereoselective synthetic routes to access a wide range of derivatives. mdpi.comorganic-chemistry.org The presence of multiple chiral centers in the pyrrolidine ring necessitates precise control over stereochemistry to elucidate structure-activity relationships and develop enantiomerically pure drug candidates. nih.govsemanticscholar.org

Another challenge is ensuring that these compounds possess favorable drug-like properties. While potent in vitro activity is a prerequisite, successful drug candidates must also exhibit good solubility, metabolic stability, and oral bioavailability. Early assessment of these properties using computational models and in vitro assays will be critical for the successful translation of pyrazolyl-pyrrolidine-based compounds from the laboratory to the clinic.

Despite these challenges, the prospects for pyrrolidinyl pyrazole research are bright. The continued development of novel synthetic methodologies, coupled with the increasing power of computational tools, will undoubtedly accelerate the discovery of new bioactive compounds based on this scaffold. The inherent versatility of the pyrazolyl-pyrrolidine core ensures its continued relevance in the quest for novel chemical probes and therapeutics targeting a wide range of diseases. The convergence of synthetic chemistry, chemical biology, and computational science will be essential to unlock the full therapeutic potential of this promising class of molecules.

Q & A

Q. How to optimize recrystallization for high-purity yields?

- Methodological Answer : Screen solvent pairs (e.g., DMF–EtOH, MeOH–H2O) using polythermal methods. Slow cooling (0.5°C/min) and seeding with pure crystals improve crystal lattice formation. Characterize purity via DSC (melting point consistency ±2°C) .

Q. What strategies mitigate hygroscopicity of the compound?

- Methodological Answer : Store under anhydrous conditions (desiccator with P2O5). Lyophilize from tert-butanol to form stable amorphous solids. For crystalline forms, use hydrophobic co-formers (e.g., stearic acid) in co-crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.